N-[3-(furan-2-yl)propyl]-6-methoxy-3-(4-methylphenyl)thieno[3,2-c]quinoline-2-carboxamide
Description
N-[3-(furan-2-yl)propyl]-6-methoxy-3-(4-methylphenyl)thieno[3,2-c]quinoline-2-carboxamide is a synthetic heterocyclic compound featuring a thieno[3,2-c]quinoline core fused with a furan-containing propyl carboxamide side chain. The molecule incorporates a 6-methoxy group and a 3-(4-methylphenyl) substituent on the quinoline ring, which likely enhances its lipophilicity and electronic properties for target binding .
Properties
IUPAC Name |
N-[3-(furan-2-yl)propyl]-6-methoxy-3-(4-methylphenyl)thieno[3,2-c]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3S/c1-17-10-12-18(13-11-17)23-21-16-29-24-20(8-3-9-22(24)31-2)25(21)33-26(23)27(30)28-14-4-6-19-7-5-15-32-19/h3,5,7-13,15-16H,4,6,14H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKZMADKWMEKAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC3=C4C=CC=C(C4=NC=C23)OC)C(=O)NCCCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(furan-2-yl)propyl]-6-methoxy-3-(4-methylphenyl)thieno[3,2-c]quinoline-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article provides a detailed examination of its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Furan Ring : Contributes to the compound's reactivity and biological properties.
- Thienoquinoline Core : Known for its diverse pharmacological effects.
- Carboxamide Group : Often associated with enhanced bioactivity in medicinal compounds.
Molecular Formula
The molecular formula is .
Molecular Weight
The molecular weight is approximately 366.46 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thienoquinoline derivatives, including this compound. The following mechanisms have been identified:
- Induction of Apoptosis : The compound has demonstrated the ability to induce apoptosis in various cancer cell lines. This was evidenced by assays showing increased markers of apoptosis such as caspase activation and DNA fragmentation.
- Inhibition of Cell Proliferation : In vitro studies revealed that the compound effectively suppressed the proliferation of colon, pancreatic, and breast cancer cells in a concentration-dependent manner, as measured by MTT assays .
- Molecular Docking Studies : Computational studies indicated strong binding affinity to key targets involved in cancer progression, suggesting that the compound may inhibit specific signaling pathways critical for tumor growth.
Table 1: Summary of Biological Activities
Study 1: Anticancer Efficacy
A study conducted on a series of quinoline derivatives found that this compound exhibited significant anticancer activity against colorectal cancer models. The study utilized various assays to evaluate cytotoxicity and apoptosis induction:
- MTT Assay : Showed IC50 values indicative of potent cytotoxic effects.
- Flow Cytometry : Confirmed increased apoptotic cell populations after treatment.
Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that the compound inhibits key enzymes involved in cell survival pathways, particularly phosphoinositide-dependent kinase 1 (PDK1). This inhibition leads to reduced phosphorylation of downstream targets involved in cell cycle progression and survival.
Comparison with Similar Compounds
Substituent Variations on the Carboxamide Side Chain
- N-(2-aminoethyl)-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide (25i): Features a short aminoethyl side chain instead of the furan-propyl group.
- N-(3-aminopropyl)-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide (25k): Similar to 25i but with an extended aminopropyl chain. The longer chain may enhance interactions with deeper hydrophobic pockets in enzyme targets .
- 8-methyl-4-oxo-N-[3-(4-propyl-1-piperazinyl)propyl]-5H-thieno[3,2-c]quinoline-2-carboxamide: Incorporates a piperazinylpropyl group, introducing basic nitrogen atoms that could improve water solubility and modulate pharmacokinetics compared to the furan-based side chain .
Variations in Quinoline Ring Substituents
- N-(2-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide: Replaces the 6-methoxy and 3-(4-methylphenyl) groups with a 1,3-dioxolo[4,5-g] extension and a phenyl substituent.
- 3-amino-N-(4-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide: While the thienoquinoline core differs ([2,3-b] vs. [3,2-c]), the 4-fluorophenyl substituent and carboxamide linkage suggest comparable target selectivity, albeit with altered hydrogen-bonding capabilities .
Kinase Inhibition (CDK5/p25)
- Compound 25i and 25k: Demonstrated selective inhibition of CDK5/p25 with IC₅₀ values in the nanomolar range. The aminoethyl/aminopropyl side chains facilitate ATP-competitive binding, whereas the target compound’s furan-propyl group may adopt a non-competitive mechanism due to steric hindrance .
- Foliglurax (N-{6-[3-(morpholin-4-yl)propyl]-2-(thieno[3,2-c]pyridin-6-yl)-4H-1-benzopyran-4-ylidene}hydroxylamine): A structurally distinct thienoquinoline derivative with morpholinylpropyl and benzopyran moieties. Its higher molecular weight (C₂₃H₂₃N₃O₃S) and extended conjugation suggest broader kinase inhibition but reduced selectivity compared to the target compound .
Antibacterial Activity
- N-(3-(Dimethylamino)propyl)-2-(2-(3-morpholinopropanamido)phenyl)quinoline-4-carboxamide (5a5): A quinoline-4-carboxamide derivative with a morpholine side chain.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 6-methoxy and 3-(4-methylphenyl) groups enhance lipophilicity (clogP ~4.5 estimated), favoring blood-brain barrier penetration compared to 25i (clogP ~3.2) .
- Solubility: The furan-propyl carboxamide may reduce aqueous solubility relative to morpholine- or amino-containing analogues (e.g., 5a5), necessitating formulation optimization .
Preparation Methods
Initial Cyclization from 4-Nitroaniline Derivatives
The synthesis begins with 4-nitroaniline (8) , which undergoes nitration and reduction to yield 4-amino-3-nitroquinoline (9) . Subsequent treatment with ethyl thioglycolate in dimethyl sulfoxide (DMSO) and triethylamine facilitates nucleophilic displacement of chlorine and intramolecular cyclization, producing the thieno[3,2-c]quinoline core (12) in quantitative yield.
Key Reaction Parameters
Introduction of the 6-Methoxy Group
The 6-methoxy substituent is introduced via O-methylation of a hydroxylated intermediate. Hydrolysis of the nitrile group in 11 (derived from 9 ) generates a hydroxyl group, which is methylated using methyl iodide and potassium carbonate in acetone.
\text{11 (CN)} \xrightarrow[\text{H}2\text{O, HCl}]{\text{Reflux}} \text{11 (OH)} \xrightarrow[\text{CH}3\text{I, K}2\text{CO}3}]{\text{Acetone}} \text{6-Methoxy-thienoquinoline}
Analytical Validation
Functionalization at Position 3: 4-Methylphenyl Incorporation
Suzuki-Miyaura Cross-Coupling
The 4-methylphenyl group is installed via palladium-catalyzed coupling between a brominated thienoquinoline intermediate and 4-methylphenylboronic acid.
Optimized Conditions
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Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
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Base: Sodium carbonate
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Solvent: 1,2-Dimethoxyethane (DME)
Carboxamide Side Chain Installation
Carboxylic Acid Activation
The carboxylic acid at position 2 is activated using oxalyl chloride to form the corresponding acid chloride.
Amine Coupling with 3-(Furan-2-yl)propylamine
The acid chloride reacts with 3-(furan-2-yl)propylamine in dichloromethane (DCM) with triethylamine as a base.
Purification
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Thienoquinoline core | Cyclization with DMSO | 95 | 98 | |
| 6-Methoxy installation | O-Methylation | 88 | 95 | |
| Suzuki coupling | Pd(PPh), DME | 82 | 97 | |
| Carboxamide formation | EtN, DCM | 68 | 99 |
Challenges and Optimization Strategies
-
Regioselectivity in Cyclization: Use of electron-withdrawing groups (e.g., nitro) at position 4 enhances reactivity for cyclization.
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Furan Stability: Mild conditions (pH 6–7, room temperature) prevent furan ring degradation during coupling.
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Catalyst Loading: Reducing Pd(PPh) to 3 mol% maintains yield while lowering costs .
Q & A
Q. Optimization considerations :
- Temperature control (e.g., 60–80°C for annulation to avoid side reactions) .
- Solvent selection (polar aprotic solvents like DMF enhance coupling efficiency) .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Advanced: How can computational methods guide the design of derivatives with improved binding affinity?
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict feasible reaction pathways and transition states for synthesizing analogs. For example, ICReDD uses such methods to narrow experimental conditions for new derivatives .
- Molecular docking : Virtual screening against target proteins (e.g., kinases) identifies structural modifications (e.g., substituents on the 4-methylphenyl group) to enhance binding. Tools like AutoDock Vina assess binding energies and pose stability .
- QSAR modeling : Correlates electronic (e.g., Hammett constants) or steric parameters (e.g., molar refractivity) with bioactivity to prioritize synthetic targets .
Basic: What spectroscopic techniques are critical for structural validation?
- NMR :
- 1H/13C NMR confirms regiochemistry (e.g., methoxy group at position 6) and substituent integration .
- 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the thienoquinoline core .
- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- IR spectroscopy : Identifies carboxamide C=O stretches (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Advanced: How can conflicting bioactivity data across studies be resolved?
Conflicts often arise from variations in:
- Assay conditions : For example, IC50 values for kinase inhibition may differ due to ATP concentration or incubation time. Standardize protocols using guidelines like the FDA’s Bioanalytical Method Validation .
- Structural analogs : Subtle differences (e.g., 4-methylphenyl vs. 4-fluorophenyl) alter pharmacokinetics. Compare data from isosteric derivatives (see ’s structural comparison table) .
- Cell line specificity : Test activity across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target engagement .
Basic: What are the recommended in vitro assays for preliminary bioactivity screening?
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., MCF-7) .
- Solubility and stability : HPLC-UV analysis in PBS (pH 7.4) over 24 hours .
Advanced: How can substituent effects on the furan-propyl chain modulate pharmacokinetics?
- Lipophilicity : Replace the furan ring with thiophene (logP increase) or pyridine (logP decrease) to adjust membrane permeability .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., CF3) on the propyl chain to reduce CYP450-mediated oxidation .
- Biological half-life : PEGylation of the carboxamide nitrogen enhances aqueous solubility and prolongs circulation .
Basic: What are the stability considerations for long-term storage?
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the methoxy group .
- Humidity : Use desiccants to avoid hydrolysis of the carboxamide bond .
- Solvent : Lyophilize and store in DMSO (under argon) for >6-month stability .
Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?
- Crystal growth : Use slow evaporation in solvent mixtures (e.g., CHCl3/MeOH) to obtain diffraction-quality crystals .
- Density functional analysis : Compare experimental bond lengths/angles with DFT-optimized structures to validate tautomeric forms (e.g., enol vs. keto configurations) .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., π-π stacking between quinoline rings) influencing packing .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (similar to quinazolinamine safety guidelines) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
- Waste disposal : Neutralize acidic/basic byproducts before incineration .
Advanced: What strategies mitigate off-target effects in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
